trans-3-Methoxytetrahydropyran-4-amine;hydrochloride trans-3-Methoxytetrahydropyran-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1778734-55-6
VCID: VC4086736
InChI: InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
SMILES: COC1COCCC1N.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63

trans-3-Methoxytetrahydropyran-4-amine;hydrochloride

CAS No.: 1778734-55-6

Cat. No.: VC4086736

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

trans-3-Methoxytetrahydropyran-4-amine;hydrochloride - 1778734-55-6

Specification

CAS No. 1778734-55-6
Molecular Formula C6H14ClNO2
Molecular Weight 167.63
IUPAC Name (3S,4R)-3-methoxyoxan-4-amine;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
Standard InChI Key DMWZYPXYPVHLOG-KGZKBUQUSA-N
Isomeric SMILES CO[C@@H]1COCC[C@H]1N.Cl
SMILES COC1COCCC1N.Cl
Canonical SMILES COC1COCCC1N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of trans-3-Methoxytetrahydropyran-4-amine hydrochloride is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol . Its IUPAC name, (3S,4R)-3-methoxyoxan-4-amine hydrochloride, reflects the stereochemistry of the methoxy group at position 3 and the amine at position 4 on the tetrahydropyran ring . The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous media.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
SMILESCO[C@@H]1COCC[C@H]1N.Cl
InChI KeyDMWZYPXYPVHLOG-KGZKBUQUSA-N
Melting PointNot reported
SolubilitySoluble in polar solvents

Stereochemical Configuration

The compound’s bioactivity is closely tied to its stereochemistry. X-ray crystallography and NMR studies confirm the trans configuration, where the methoxy and amine groups occupy axial and equatorial positions, respectively . This arrangement minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding .

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of trans-3-Methoxytetrahydropyran-4-amine hydrochloride typically involves stereoselective cyclization of precursor diols or amino alcohols. A common approach utilizes Pd-catalyzed hydroamination of cyclic ethers, though yields for primary amines remain modest (~30–50%) . For example, Nicolás et al. demonstrated the use of 3,4-dihydro-2H-pyran derivatives under microwave-assisted conditions to achieve stereocontrol .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Pd(SCN)₄, 70–100°C, 12 h30%
2PPTS, DCE, 70°C, 8 h69%
3NaB(OAc)₃H, CH₂Cl₂, rt59%

Challenges in Stereocontrol

Introducing the amine group while preserving stereochemical purity remains a bottleneck. Competing pathways often yield cis-isomers or ring-opened byproducts . Recent advances employ Ellman resin for solid-phase synthesis, enabling selective protection-deprotection cycles and improving yields to ~80% for key intermediates .

OrganismIC₅₀ (μM)Cytotoxicity (Vero cells)Selectivity Index
L. donovani3.4>10029.4
S. aureus8.0>10012.5
C. albicans16.0>1006.25

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing NK1 receptor antagonists and neurokinin inhibitors . Its tetrahydropyran core is integral to binding affinity in central nervous system (CNS) targets .

Peptide Chemistry

In solid-phase peptide synthesis (SPPS), the tetrahydropyranyl (Thp) group protects serine and threonine side chains, enabling Fmoc/tBu strategies . Thp’s stability under basic conditions and ease of removal with mild acids (e.g., TFA) make it superior to traditional protecting groups .

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